![molecular formula C17H13F3N4O2 B5155205 3-[3-(Pyridin-2-YL)-1,2,4-oxadiazol-5-YL]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5155205.png)
3-[3-(Pyridin-2-YL)-1,2,4-oxadiazol-5-YL]-N-[2-(trifluoromethyl)phenyl]propanamide
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Overview
Description
3-[3-(Pyridin-2-YL)-1,2,4-oxadiazol-5-YL]-N-[2-(trifluoromethyl)phenyl]propanamide is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a trifluoromethylphenyl group.
Preparation Methods
The synthesis of 3-[3-(Pyridin-2-YL)-1,2,4-oxadiazol-5-YL]-N-[2-(trifluoromethyl)phenyl]propanamide typically involves multiple steps. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The pyridine ring is then introduced through nucleophilic substitution reactions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxadiazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine and trifluoromethylphenyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[3-(Pyridin-2-YL)-1,2,4-oxadiazol-5-YL]-N-[2-(trifluoromethyl)phenyl]propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new agricultural chemicals and pesticides.
Mechanism of Action
The mechanism of action of 3-[3-(Pyridin-2-YL)-1,2,4-oxadiazol-5-YL]-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved often include inhibition of microbial growth and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar compounds include other oxadiazole and pyridine derivatives. Compared to these, 3-[3-(Pyridin-2-YL)-1,2,4-oxadiazol-5-YL]-N-[2-(trifluoromethyl)phenyl]propanamide is unique due to its trifluoromethylphenyl group, which enhances its biological activity and stability . Some similar compounds are:
- Pyridine-based oxadiazoles
- Trifluoromethyl-substituted aromatic compounds
Properties
IUPAC Name |
3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2/c18-17(19,20)11-5-1-2-6-12(11)22-14(25)8-9-15-23-16(24-26-15)13-7-3-4-10-21-13/h1-7,10H,8-9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQANSTCAZBUKJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCC2=NC(=NO2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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